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Compound of Interest

Compound Name:
4-(Hydroxymethyl)oxolane-2,3,4-

triol

Cat. No.: B117897 Get Quote

For researchers, scientists, and drug development professionals, the efficient synthesis of

apiose, a unique branched-chain pentose crucial in various biological processes, is a

significant challenge. This guide provides an objective comparison of the chemical and

enzymatic approaches to apiose synthesis, supported by experimental data and detailed

methodologies.

This document outlines the key differences in efficiency, specificity, and scalability between the

multi-step chemical synthesis of D-apiose and the biocatalytic production of its activated form,

UDP-D-apiose.

Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative metrics for the chemical and enzymatic

synthesis of apiose, providing a clear overview of their respective efficiencies.

Table 1: Comparison of Chemical and Enzymatic Synthesis of Apiose
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Parameter
Chemical Synthesis (from
L-arabinose)

Enzymatic Synthesis (from
UDP-GlcA)

Product
D-Apiose (or protected

derivatives)
UDP-D-Apiose

Starting Material L-arabinose
UDP-D-glucuronic acid (UDP-

GlcA)

Overall Yield
~58% (for a protected

derivative)[1][2]

Not typically isolated; product

ratio

Product Ratio Not applicable
UDP-Apiose : UDP-Xylose ≈

1.7:1 to 2:1[3]

Key Reagents

Formaldehyde, NaOH,

periodate, various protecting

groups and solvents

UDP-apiose/UDP-xylose

synthase (UAXS), NAD+,

buffer

Reaction Steps Multiple (typically 4-6 steps) Single enzymatic step

Reaction Time
Days (including purification of

intermediates)

Hours (for enzymatic

conversion)

Stereoselectivity
Requires chiral starting

material and careful control
High (enzyme-controlled)

Byproducts
Stereoisomers, side-reaction

products
UDP-Xylose

Purification Multiple chromatographic steps
Enzyme removal, potential

chromatography

Scalability
Can be scaled up, but may be

costly and complex

Potentially scalable with

recombinant enzyme

production

Table 2: Efficiency Metrics of UDP-Apiose/UDP-Xylose Synthase (UAXS)
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Parameter Value Source

Enzyme
UDP-apiose/UDP-xylose

synthase (UAXS)
[4]

Substrate
UDP-D-glucuronic acid (UDP-

GlcA)
[4]

Cofactor NAD+ [4]

Turnover Number (kcat)
0.3 min⁻¹ (recombinant

Arabidopsis thaliana AXS1)
[4]

Product Ratio (UDP-Api:UDP-

Xyl)
~1.7:1 to 2:1 [3]

Experimental Protocols
Enzymatic Synthesis of UDP-D-Apiose
This protocol describes the synthesis of UDP-D-apiose from UDP-D-glucuronic acid using

recombinant UDP-apiose/UDP-xylose synthase (UAXS).

1. Expression and Purification of UAXS:

The gene encoding for UAXS (e.g., from Arabidopsis thaliana) is cloned into an expression

vector (e.g., pET vector with a His-tag) and transformed into a suitable E. coli strain (e.g.,

BL21(DE3)).

Protein expression is induced with IPTG, and the cells are harvested.

The His-tagged UAXS is purified from the cell lysate using nickel-affinity chromatography.[3]

The purity of the enzyme should be assessed by SDS-PAGE.

2. Enzymatic Reaction:

The reaction mixture contains UDP-D-glucuronic acid (e.g., 10 mM), NAD+ (e.g., 1 mM), and

the purified UAXS enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[5]

The reaction is incubated at 37°C.[3]
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The progress of the reaction can be monitored by HPLC or ¹H NMR spectroscopy to observe

the formation of UDP-apiose and UDP-xylose.[3]

3. Product Analysis and Purification:

The reaction is stopped by heat inactivation of the enzyme or by adding a quenching agent.

The enzyme is removed by centrifugation through a molecular weight cut-off filter.

The products, UDP-apiose and UDP-xylose, can be analyzed and quantified by hydrophilic

interaction liquid chromatography (HILIC) coupled with mass spectrometry (ESI-MS/MS).[3]

Due to the instability of UDP-apiose, which can degrade to apiofuranosyl-1,2-cyclic

phosphate, purification of the individual nucleotide sugars can be challenging.[3] If

necessary, preparative HPLC can be employed.

Chemical Synthesis of D-Apiose from L-Arabinose
This multi-step protocol outlines the synthesis of a protected form of D-apiose from L-

arabinose, achieving an overall yield of approximately 58%.[1][2]

Step 1: Synthesis of di-O-isopropylidene aldehydo-L-arabinose:

L-arabinose is converted to its di-O-isopropylidene protected form. This step typically

involves reaction with acetone in the presence of an acid catalyst.

Step 2: Aldol Condensation with Formaldehyde:

The protected L-arabinose derivative is reacted with formaldehyde in the presence of a base

like sodium hydroxide to introduce the branched chain.[6]

Step 3: Cautious Hydrolysis:

One of the isopropylidene groups is selectively removed by cautious hydrolysis with a dilute

acid (e.g., acetic acid) to yield a mono-protected intermediate.[6]

Step 4: Oxidative Cleavage:
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The resulting diol is subjected to oxidative cleavage using a periodate salt to form the

desired 2,3-O-isopropylidene-β-D-apiofuranose.[6]

Step 5: Deprotection:

The final isopropylidene protecting group is removed by acid hydrolysis to yield unprotected

D-apiose.

Purification:

Purification of intermediates at each step is typically performed by column chromatography

on silica gel. The final product can be purified by crystallization.

Mandatory Visualization
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Enzymatic Conversion

UDP-D-glucuronic acid

UDP-apiose/UDP-xylose
synthase (UAXS)

Substrate

NADH

Reduced Cofactor

CO2
Byproduct

UDP-D-apioseProduct 1

UDP-D-xyloseProduct 2

NAD+ Cofactor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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